molecular formula C7H11NO2 B8346851 1,2,5,6-Tetrahydropyridinyl acetic acid

1,2,5,6-Tetrahydropyridinyl acetic acid

Cat. No. B8346851
M. Wt: 141.17 g/mol
InChI Key: DVBSECCFBPJRQL-UHFFFAOYSA-N
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Patent
US03959260

Procedure details

Monochloroacetic acid (8.5 g.) in water (10 ml.) was neutralised with sodium hydroxide (3.6 g.) in water (10 ml.). 1,2,5,6-Tetrahydropyridine (7.57 g.) was added. An exothermic reaction set in and after 30 minutes the pH of he dark red solution had changed from 9 to 8. After 24 hours the reaction mixture was evaporated, the residue was triturated with absolute ethanol ( 100 ml.) and filtered. The filtrate was evaporated, barium hydroxide (14 g.) in water (40 ml.) was added to the residue and evaporated repeatedly from water. The residue was redissolved in hot water, treated with CO2 gas, and filtered. The filtrate was evaporated to dryness and the residue, dissolved in hot absolute ethanol, (100 ml.) was acidified to pH 3-4 (2N H2SO4) and centrifuged to remove inorganic material. The supernatant liquor was evaporated to give 1,2,5,6-tetrahydropyridinyl acetic acid (11.1 g.) as an intractable dark brown gum.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
7.57 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[NH:8]1[CH2:13][CH2:12][CH:11]=[CH:10][CH2:9]1>O>[N:8]1([CH2:2][C:3]([OH:5])=[O:4])[CH2:13][CH2:12][CH:11]=[CH:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
ClCC(=O)O
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
7.57 g
Type
reactant
Smiles
N1CC=CCC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction
CUSTOM
Type
CUSTOM
Details
after 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After 24 hours the reaction mixture was evaporated
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the residue was triturated with absolute ethanol ( 100 ml.)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
barium hydroxide (14 g.) in water (40 ml.) was added to the residue
CUSTOM
Type
CUSTOM
Details
evaporated repeatedly from water
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in hot water
ADDITION
Type
ADDITION
Details
treated with CO2 gas
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue, dissolved in hot absolute ethanol
CUSTOM
Type
CUSTOM
Details
centrifuged to remove inorganic material
CUSTOM
Type
CUSTOM
Details
The supernatant liquor was evaporated

Outcomes

Product
Name
Type
product
Smiles
N1(CC=CCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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